Ocular Hypertension and Glaucoma: LIMK2 inhibitors have demonstrated the ability to reduce intraocular pressure (IOP) in animal models of ocular hypertension, suggesting their potential as a treatment for glaucoma [].
Erectile Dysfunction: Research indicates that LIMK2 inhibitors could improve erectile function following cavernous nerve injury. This is attributed to their ability to suppress corporal fibrosis and potentially improve cavernous apoptosis [, ].
Treatment of Ocular Hypertension and Glaucoma: Given the success of other LIMK2 inhibitors in reducing IOP in preclinical models [], this compound could be investigated for its potential in managing these conditions. Further research is needed to determine its efficacy and safety profile in relevant animal models.
Management of Erectile Dysfunction: Considering the positive results observed with LIMK2 inhibitors in improving erectile function after cavernous nerve injury in animal models [, ], this compound could be further explored as a potential treatment option.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4